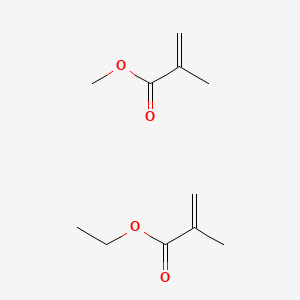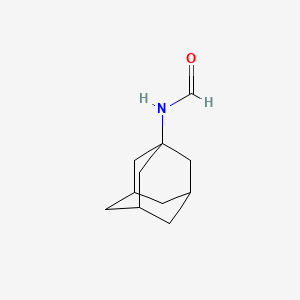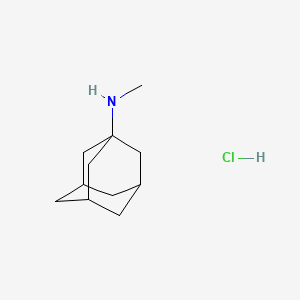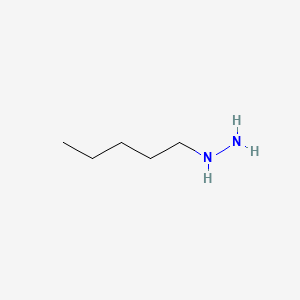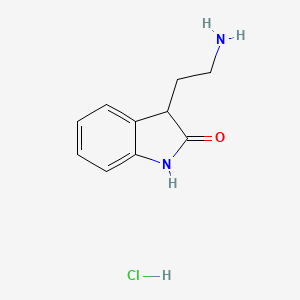
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt involves two main steps:
Esterification Reaction: Maleic anhydride reacts with isodecyl alcohol to form isodecyl maleate.
Sulfonation Reaction: The isodecyl maleate is then reacted with sodium bisulfite to produce the final product.
Industrial production of this compound typically follows these steps under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form butanedioic acid and isodecyl alcohol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Widely used in the formulation of cleaning agents, personal care products, and industrial cleaners due to its excellent emulsifying and dispersing properties
Mecanismo De Acción
The primary mechanism of action of butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. It achieves this by aligning at the interface of water and oil, reducing the interfacial tension and stabilizing emulsions .
Comparación Con Compuestos Similares
Butanedioic acid, sulfo-, 4-isodecyl ester, disodium salt is unique among surfactants due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. Similar compounds include:
Sodium dodecyl sulfate (SDS): Another widely used surfactant, but with a different hydrophobic tail.
Sodium laureth sulfate (SLES): Commonly used in personal care products, but with a different ethoxylated structure.
Disodium cocoamphodiacetate: A milder surfactant used in personal care products, with a different amphoteric structure
These compounds share similar surfactant properties but differ in their specific applications and performance characteristics.
Propiedades
Número CAS |
37294-49-8 |
|---|---|
Fórmula molecular |
C14H24Na2O7S |
Peso molecular |
382.38 g/mol |
Nombre IUPAC |
disodium;4-(8-methylnonoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C14H26O7S.2Na/c1-11(2)8-6-4-3-5-7-9-21-13(15)10-12(14(16)17)22(18,19)20;;/h11-12H,3-10H2,1-2H3,(H,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
XGWOIOIVSZIIKJ-UHFFFAOYSA-L |
SMILES |
CC(C)CCCCCCCO.C(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
SMILES canónico |
CC(C)CCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| 37294-49-8 | |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


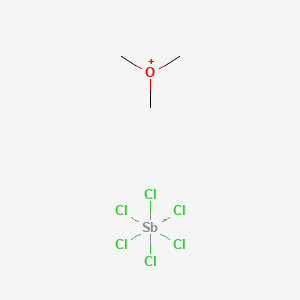
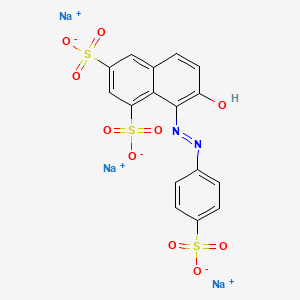
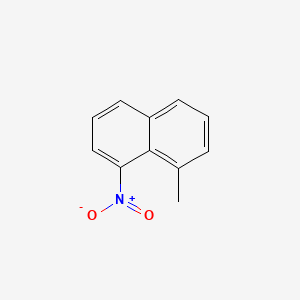
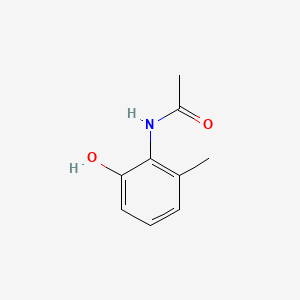
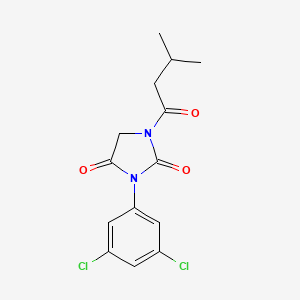


![(17R)-1,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1617755.png)
